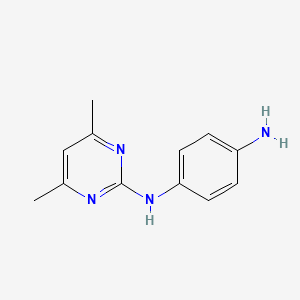

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Description

The exact mass of the compound 2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVBOQCTJBQABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81261-93-0 | |

| Record name | N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N1-(4, 6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine, a key intermediate in medicinal chemistry. The document details a robust synthetic protocol based on the well-established Buchwald-Hartwig amination, outlines the necessary starting materials and reaction conditions, and provides expected analytical data for the final product.

Introduction

This compound is a valuable building block in the development of pharmacologically active compounds. Its structure, featuring a substituted pyrimidine ring linked to a phenylenediamine moiety, is a common scaffold in kinase inhibitors and other therapeutic agents. This guide presents a detailed and reproducible method for its synthesis, enabling researchers to produce this compound with high purity and yield.

Synthetic Pathway: Buchwald-Hartwig Amination

The recommended synthetic route for this compound is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] The reaction involves the coupling of an aryl halide, in this case, 2-chloro-4,6-dimethylpyrimidine, with an amine, p-phenylenediamine, in the presence of a palladium catalyst, a phosphine ligand, and a base.

A general reaction scheme is presented below:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of the target compound.

3.1. Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Purity |

| 2-Chloro-4,6-dimethylpyrimidine | 4472-44-0 | 142.59 | 97% |

| p-Phenylenediamine | 106-50-3 | 108.14 | 99% |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 98% |

| Xantphos | 161265-04-4 | 578.68 | 98% |

| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 97% |

| Toluene, Anhydrous | 108-88-3 | 92.14 | 99.8% |

3.2. Reaction Setup and Procedure

The following workflow diagram illustrates the key steps of the experimental protocol.

Caption: A step-by-step workflow for the synthesis and purification.

A detailed, step-by-step protocol is as follows:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-4,6-dimethylpyrimidine (1.0 eq), p-phenylenediamine (1.1 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene to the flask.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure anaerobic conditions.

-

Reaction: Heat the mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization and Data

The synthesized this compound should be characterized to confirm its identity and purity.

4.1. Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline powder[3] |

| Molecular Formula | C₁₂H₁₄N₄ |

| Molecular Weight | 214.27 g/mol [4] |

| Purity | ≥99%[3][5] |

4.2. Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenylenediamine ring, a singlet for the pyrimidine proton, and singlets for the two methyl groups on the pyrimidine ring. The amine protons will appear as broad singlets. |

| ¹³C NMR | Resonances for the aromatic carbons of both the pyrimidine and benzene rings, as well as signals for the two methyl carbons. |

| IR (KBr) | Characteristic N-H stretching vibrations for the primary and secondary amines, C-H stretching for aromatic and methyl groups, and C=N and C=C stretching vibrations of the aromatic rings. |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 214.27). |

Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) species.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The key steps in the cycle are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-chloro-4,6-dimethylpyrimidine).

-

Amine Coordination and Deprotonation: The amine (p-phenylenediamine) coordinates to the palladium center, followed by deprotonation by the base (sodium tert-butoxide) to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium complex, yielding the desired product, this compound, and regenerating the active Pd(0) catalyst.

Safety and Handling

-

2-Chloro-4,6-dimethylpyrimidine: Harmful if swallowed.

-

p-Phenylenediamine: Toxic in contact with skin and if swallowed. May cause an allergic skin reaction.

-

Palladium(II) Acetate: May cause an allergic skin reaction.

-

Sodium tert-butoxide: Flammable solid. Causes severe skin burns and eye damage.

-

Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This technical guide provides a comprehensive and practical approach to the synthesis of this compound. By following the detailed experimental protocol based on the Buchwald-Hartwig amination, researchers can reliably produce this important chemical intermediate for applications in drug discovery and development. The provided data and diagrams offer a clear understanding of the synthetic process and the characteristics of the final product.

References

- 1. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]

- 4. N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine | C12H14N4 | CID 735909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE | 81261-93-0 [chemicalbook.com]

Technical Whitepaper: N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine (CAS No. 81261-93-0): A Core Scaffold for Kinase Inhibitor Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine is a key chemical intermediate, recognized for its role in the synthesis of a variety of biologically active compounds. Its molecular structure, featuring a substituted pyrimidine ring linked to a phenylenediamine, makes it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and the established and potential biological applications of this compound and its derivatives, with a focus on their role in cancer therapy. While this specific molecule is primarily a precursor, this paper will also explore the broader context of its derivatives' biological activities and the experimental protocols used to assess them.

Physicochemical and Computed Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Reference |

| CAS Number | 81261-93-0 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₄ | [1] |

| Molecular Weight | 214.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | ≥99% (commercially available) | [3] |

| Storage | Store in a cool, dry place at 2-8°C | [3] |

| Solubility | Soluble in organic solvents like DMSO and ethanol. | [4] |

| Computed XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Chemical Reactions

The synthesis of this compound and its subsequent use in the preparation of more complex molecules, such as the groundbreaking anti-cancer drug Imatinib, highlights its importance as a chemical intermediate.[5]

General Synthesis Protocol

A common synthetic route to obtain 2-aminopyrimidine derivatives involves the nucleophilic aromatic substitution (SNAr) reaction between a chloropyrimidine and an amine.

Experimental Protocol: Synthesis of N-aryl-2-aminopyrimidine derivatives

-

Reaction Setup: In a round-bottom flask, dissolve the starting chloropyrimidine (1 equivalent) in a suitable solvent such as methanol or THF.[6]

-

Addition of Reagents: Add the corresponding aniline derivative (1 equivalent) and a base, typically triethylamine (TEA) (1 equivalent), to the reaction mixture.[6]

-

Reaction Conditions: The mixture is then heated to reflux and stirred for several hours (typically 16-20 hours).[6]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired N-aryl-2-aminopyrimidine product.[6]

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of pyrimidine-based kinase inhibitors, starting from an intermediate like this compound.

Biological Activity and Mechanism of Action

While this compound itself is primarily a building block, its derivatives have shown significant potential in the treatment of proliferative diseases, largely through the inhibition of protein kinases.[2][7] Pyrimidine-based compounds are known to act as competitive inhibitors at the ATP-binding site of various kinases, playing a crucial role in cancer therapy.[4]

Role as a Precursor to Imatinib

The most prominent application of this diamine is in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML) and other cancers.[5] Imatinib functions by targeting the Bcr-Abl tyrosine kinase, preventing its phosphorylation of downstream proteins and thereby inhibiting the signaling cascade that drives cancer cell growth and survival.[4]

Broader Potential as Kinase Inhibitors

The 2-aminopyrimidine scaffold is a common feature in a multitude of kinase inhibitors targeting various members of the kinome, including:

-

Epidermal Growth Factor Receptor (EGFR): Derivatives have been synthesized as potent EGFR inhibitors to overcome drug resistance in non-small cell lung cancer.[3][8]

-

Aurora Kinases: These kinases are involved in cell cycle regulation, and pyrimidine-based inhibitors have been developed as anti-cancer agents targeting this pathway.[1][2][9]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR-2 by pyrimidine derivatives has been explored as a strategy to inhibit angiogenesis in tumors.[10]

The following table summarizes representative biological data for various biologically active pyrimidine derivatives, illustrating the potential potency of compounds derived from the core scaffold.

| Compound Class | Target Kinase | IC₅₀ | Cell Line | Reference |

| 2,4-Diaminopyrimidine | Aurora A | < 200 nM | SCLC cell lines | [2] |

| 2-Aminopyrimidine | EGFRdel19/T790M/C797S | 0.2 ± 0.01 µM | KC-0116 | [3] |

| 4,6-Diaryl-2-pyrimidinamine | VEGFR-2 | - | HUVEC | [10] |

| 2-(Phenylamino)pyrimidine | EGFR | 22 nM | - | [11] |

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel pyrimidine derivatives, a series of in vitro and in vivo assays are typically employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Protocol:

-

Reagents: Recombinant kinase, appropriate substrate, ATP, and the test compound.

-

Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated in a suitable buffer. The reaction is initiated by the addition of ATP.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA, fluorescence polarization, or radiometric assays.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Signaling Pathway Analysis

The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based kinase inhibitors.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Causes skin and serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important building block in the field of medicinal chemistry. Its utility as a core scaffold for the synthesis of potent kinase inhibitors, most notably Imatinib, underscores its value to drug discovery and development professionals. While the compound itself is not the final active pharmaceutical ingredient, a thorough understanding of its properties, synthesis, and the biological activities of its derivatives is essential for the design and development of the next generation of targeted cancer therapies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers working with this and related chemical entities.

References

- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-gems.com [bio-gems.com]

- 5. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE | 81261-93-0 [chemicalbook.com]

- 8. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Whitepaper on N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine: Structure, Properties, and Biological Context

Introduction

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine is a chemical compound featuring a substituted pyrimidine ring linked to a p-phenylenediamine moiety. The aminopyrimidine scaffold is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, acting as inhibitors for various protein kinases and other enzymes. This document provides a comprehensive technical overview of the compound's structure, physicochemical properties, potential synthetic routes, and its biological context based on activities reported for structurally related molecules.

Molecular Structure and Identification

The fundamental structure consists of a 1,4-diaminobenzene core where one of the amino groups serves as a linker to the C2 position of a 4,6-dimethylpyrimidine ring.

Figure 1: Structural components of the title compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 4-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine | [1] |

| CAS Number | 81261-93-0 | [2][3] |

| Molecular Formula | C₁₂H₁₄N₄ | [1] |

| PubChem CID | 735909 | [1] |

| SMILES | CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)C | [1] |

| InChIKey | SFVBOQCTJBQABR-UHFFFAOYSA-N |[1] |

Physicochemical and Physical Properties

A summary of the computed physicochemical and known physical properties is presented below. These values are crucial for assessing the compound's potential as a drug candidate, including its solubility, permeability, and metabolic stability.

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 214.27 g/mol | [1] |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 214.121846464 Da | [1] |

| Topological Polar Surface Area | 63.8 Ų |[1] |

Table 3: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white crystalline powder | [2] |

| Purity | ≥99% | [2] |

| Storage Conditions | Store in a cool, dry place at 2-8°C |[2] |

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not detailed in the initial search, a plausible and common method for creating such C-N linkages is through nucleophilic aromatic substitution (SₙAr).

Figure 2: Plausible workflow for synthesis and purification.

General Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar reactions found in the literature.[4][5]

-

Reaction Setup: To a solution of 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in a suitable solvent (e.g., methanol, DMF), add benzene-1,4-diamine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to complete (e.g., 18-24 hours).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and unreacted diamine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure compound.[6]

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected ¹H signals would include distinct peaks for the aromatic protons, the amine protons, the single pyrimidine proton, and the two methyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, matching the molecular formula C₁₂H₁₄N₄.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound, which should ideally be >99% for biological assays.

Biological Context and Potential Mechanisms of Action

Specific biological activity or mechanism of action data for this compound is not prominently available. However, the aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Structurally analogous compounds have demonstrated potent inhibitory activity against a variety of important drug targets.

-

Kinase Inhibition: Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. Related structures have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[8], Epidermal Growth Factor Receptor (EGFR)[9], and Cyclin-Dependent Kinases (CDK4/9)[10].

-

Other Enzyme Inhibition: Beyond kinases, related structures have been explored as inhibitors of other enzyme classes, including Cholinesterases[4][6] and Histone Deacetylases (HDACs)[10].

The diverse targeting profile of this scaffold suggests that this compound could serve as a valuable starting point or fragment for developing novel inhibitors.

References

- 1. N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine | C12H14N4 | CID 735909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.81261-93-0 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE | 81261-93-0 [chemicalbook.com]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. 81261-93-0|this compound|BLD Pharm [bldpharm.com]

- 8. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7 H-pyrrolo[2,3- d]pyrimidin-2-yl)amino)phenyl)- N8-hydroxyoctanediamide as a Novel Inhibitor Targeting Cyclin-dependent Kinase 4/9 (CDK4/9) and Histone Deacetlyase1 (HDAC1) against Malignant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

"N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine molecular weight"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Data

This compound is a substituted pyrimidine derivative. Its core physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 214.27 g/mol | [1] |

| Molecular Formula | C₁₂H₁₄N₄ | [1] |

| CAS Number | 81261-93-0 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)C | [1] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥99% |

Synthetic Methodology

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the general steps for the synthesis of this compound from 2-chloro-4,6-dimethylpyrimidine and benzene-1,4-diamine.

Materials:

-

2-chloro-4,6-dimethylpyrimidine (starting material)

-

Benzene-1,4-diamine (starting material)

-

Palladium(II) acetate (catalyst)

-

Xantphos (ligand)

-

Sodium tert-butoxide (base)

-

Toluene (solvent)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

To a reaction vessel, add 2-chloro-4,6-dimethylpyrimidine, benzene-1,4-diamine, palladium(II) acetate, Xantphos, and sodium tert-butoxide.

-

Add toluene as the solvent.

-

Purge the reaction vessel with nitrogen gas to create an inert atmosphere.

-

Heat the mixture to reflux and stir for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The mixture is then typically filtered and the solvent removed under reduced pressure.

-

The crude product is purified using column chromatography to yield the final product, this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

High-Performance Liquid Chromatography (HPLC)

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis and characterization of the target compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-aminopyrimidine are of significant interest in medicinal chemistry due to their diverse biological activities. Many compounds with this scaffold have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5] Dysregulation of these pathways is a hallmark of many diseases, including cancer.

While the specific biological targets of this compound have not been explicitly identified in the searched literature, its structural similarity to known kinase inhibitors suggests it may target signaling pathways involved in cell proliferation and survival. One of the most prominent pathways targeted by similar pyrimidine derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6]

The EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival.[7] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[8][9] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Small molecule inhibitors that compete with ATP for binding to the kinase domain of EGFR can block this signaling cascade.

The following DOT script generates a diagram of a simplified EGFR signaling pathway, which could be a potential target for this compound.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a candidate for investigation in drug discovery programs. Based on the known biological activities of structurally related 2-aminopyrimidine derivatives, it is plausible that this compound may exhibit inhibitory activity against protein kinases, such as those in the EGFR signaling pathway. Further experimental validation is required to elucidate its precise mechanism of action and therapeutic potential. This guide provides a foundational resource for researchers interested in exploring the synthesis and biological evaluation of this and similar molecules.

References

- 1. N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine | C12H14N4 | CID 735909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]

- 5. Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ClinPGx [clinpgx.org]

Spectroscopic and Analytical Profile of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine. The information is curated for researchers, scientists, and professionals in drug development, offering a centralized resource for analytical and structural characterization of this compound. The guide includes tabulated spectroscopic data, detailed experimental protocols, and a workflow diagram for chemical analysis.

Chemical and Physical Properties

This compound, with the molecular formula C12H14N4, is a chemical compound that can be utilized in the treatment of proliferative diseases.[1] It is also known by other names such as 2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C12H14N4 | PubChem[2] |

| Molecular Weight | 214.27 g/mol | PubChem[2] |

| CAS Number | 81261-93-0 | PubChem[2] |

| Appearance | White to off-white crystalline powder | LookChem[3] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific ¹H and ¹³C NMR data for this compound were not found in the provided search results, the following table outlines the expected chemical shifts based on the analysis of similar structures, such as aromatic amines and pyrimidine derivatives.[4][5][6][7]

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H-NMR | Aromatic protons (benzene ring) | 6.5 - 8.0 |

| Pyrimidine ring proton | 6.0 - 7.0 | |

| Amine protons (-NH2, -NH-) | 3.0 - 5.0 (broad) | |

| Methyl protons (-CH3) | 2.0 - 2.5 | |

| ¹³C-NMR | Aromatic carbons (benzene ring) | 110 - 150 |

| Pyrimidine ring carbons | 150 - 170 | |

| Methyl carbons (-CH3) | 20 - 25 |

Table 2: Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Ionization Mode | Ion | m/z |

| ESI+ | [M+H]⁺ | 215.13 |

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule. The expected absorption bands for this compound are listed below, based on typical values for pyrimidine and aromatic amine compounds.[8][9][10]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 2950 |

| C=N (pyrimidine ring) | Stretching | 1600 - 1650 |

| C=C (aromatic ring) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While specific data for the target compound is not available, aromatic compounds like this typically exhibit absorption maxima in the UV range.

| Solvent | λmax (nm) |

| Ethanol/Methanol | 250 - 350 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a general guideline for the analysis of aromatic amines.[4][11][12][13][14]

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[11]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[11]

-

Transfer the solution to a clean 5 mm NMR tube.[11]

-

-

Instrumentation:

-

A Bruker Avance DRX 500 FT NMR spectrometer or equivalent, operating at 500.13 MHz for ¹H and 125.76 MHz for ¹³C.[4]

-

-

Data Acquisition:

3.2 Mass Spectrometry (MS)

The following is a general protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of pyrimidine derivatives.[15][16][17][18][19]

-

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of 1 mg/mL in a solvent such as methanol or acetonitrile.[15][18]

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the initial mobile phase.[15][18]

-

Filter the final solution to remove any particulates before injection.[18]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[15]

-

Mobile Phase A: 0.1% formic acid in water.[15]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[15]

-

Gradient: A linear gradient from 5% to 95% B over a suitable time, for example, 10 minutes.[15]

-

Flow Rate: 0.3 mL/min.[15]

-

Column Temperature: 40 °C.[15]

-

-

Mass Spectrometry Conditions:

3.3 Infrared (IR) Spectroscopy

This protocol outlines the general procedure for Fourier Transform Infrared (FTIR) analysis.[8][9]

-

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE | 81261-93-0 [chemicalbook.com]

- 2. N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine | C12H14N4 | CID 735909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. jetir.org [jetir.org]

- 6. N 4,N 6-Dimethyl-5-nitro-N 4,N 6-diphenylpyrimidine-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. mdpi.com [mdpi.com]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. documents.thermofisher.com [documents.thermofisher.com]

In-depth Technical Guide on N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine is a chemical compound featuring a benzene ring linked to a dimethylpyrimidine group via an amine bridge. While this specific molecule is listed in chemical databases and is commercially available as a fine chemical intermediate, a comprehensive review of publicly available scientific literature, including peer-reviewed journals and patent databases, reveals a significant lack of in-depth research on its synthesis, biological activity, and mechanism of action.

One source briefly notes its potential application in the treatment of proliferative diseases, however, this claim is not substantiated with detailed experimental data or peer-reviewed studies. The broader class of 2-aminopyrimidine derivatives has been extensively investigated for a variety of therapeutic applications, particularly as kinase inhibitors in oncology. These related compounds have shown promise in targeting various signaling pathways implicated in cancer cell growth and survival. However, specific biological data and detailed experimental protocols for this compound are not available in the current body of scientific literature.

This guide, therefore, serves to highlight the current knowledge gap regarding this specific molecule and provides a foundational context based on the activities of structurally related compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is primarily sourced from chemical databases and supplier specifications.

| Property | Value | Source |

| CAS Number | 81261-93-0 | --INVALID-LINK-- |

| Molecular Formula | C12H14N4 | --INVALID-LINK-- |

| Molecular Weight | 214.27 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | - |

| Purity | ≥99% | - |

| Storage | Store in a cool, dry place at 2-8°C | - |

Synthesis

A common method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a guanidine salt with a 1,3-dicarbonyl compound. In the case of this compound, a potential synthetic pathway could involve the reaction of a substituted guanidine with acetylacetone.

Below is a conceptual workflow for the synthesis. Please note this is a generalized representation and not a validated experimental protocol.

Caption: Conceptual workflow for the synthesis of the target compound.

Biological Activity and Mechanism of Action

As of the date of this review, there are no published studies detailing the biological activity or mechanism of action of this compound. The brief mention of its potential use in treating proliferative diseases suggests a possible role as an anticancer agent, which is consistent with the known activities of many 2-aminopyrimidine derivatives.

Many compounds with a 2-aminopyrimidine scaffold have been identified as potent inhibitors of various protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Therefore, it is plausible that this compound could exert its effects by targeting one or more kinase signaling pathways.

A hypothetical signaling pathway that is often targeted by 2-aminopyrimidine-based kinase inhibitors is depicted below. This diagram is for illustrative purposes only and does not represent experimentally validated data for the specific compound of interest.

Caption: Hypothetical kinase signaling pathway potentially targeted.

Conclusion and Future Directions

Given the established therapeutic potential of the broader class of 2-aminopyrimidine derivatives, particularly in oncology, this compound represents an under-investigated molecule that may possess interesting biological activities.

Future research should focus on:

-

Developing and publishing a robust and scalable synthetic protocol.

-

Screening the compound against a panel of cancer cell lines and relevant kinase targets to identify any potential therapeutic efficacy.

-

If activity is observed, elucidating the specific mechanism of action through detailed biochemical and cellular assays.

Such studies are essential to unlock the potential of this compound and to determine if it warrants further investigation as a lead compound in drug discovery and development programs. Researchers in the fields of medicinal chemistry and chemical biology are encouraged to explore this data gap.

Technical Guide: Physicochemical Properties of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine is a substituted diamine containing both a pyrimidine and a benzene ring system. This guide provides a summary of its known physical and chemical characteristics, outlines experimental protocols for determining key physical properties, and presents logical workflows relevant to its characterization and potential applications in research and drug development.

Chemical and Physical Properties

The available data for this compound is summarized below. It is important to note that while basic identifiers and computed properties are available, experimentally determined physical constants such as melting and boiling points are not consistently reported in publicly available literature.

Table 1: Summary of Physical and Chemical Data

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₄N₄ | PubChem[1] |

| Molecular Weight | 214.27 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | White to off-white crystalline powder | Commercial Supplier[2] |

| CAS Number | 81261-93-0, 99931-82-5 | PubChem, ChemicalBook[1][3][4] |

| Storage | Store in a cool, dry place at 2-8°C | Commercial Supplier[2] |

Note on CAS Numbers: Multiple CAS numbers have been associated with this compound, which may indicate different salt forms or isomers. Researchers should verify the specific identity of their sample.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of any chemical compound. Below are standard protocols for determining melting point and solubility, which can be applied to this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Principle: The temperature at which a solid transitions to a liquid is measured. For a pure substance, this transition occurs over a narrow range.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, grind the crystalline sample using a clean, dry mortar and pestle.[5]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The sample height should be approximately 2-3 mm.[6][7]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) to determine a rough range.[6]

-

For an accurate measurement, use a fresh sample and heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[7]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Solubility Assessment

Understanding the solubility of a compound is critical for its formulation and biological testing.

Principle: A systematic approach is used to determine the solubility of the compound in a range of common solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Solvents:

-

Water (deionized)

-

5% HCl (aqueous)

-

5% NaOH (aqueous)

-

5% NaHCO₃ (aqueous)

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

Procedure (Qualitative):

-

Add approximately 10-20 mg of the compound to a series of test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Vortex each tube vigorously for 30-60 seconds.

-

Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved or forms a suspension, it is considered insoluble.

-

For compounds insoluble in water, their solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[8]

Procedure (Quantitative - "Excess Solid" Method):

-

Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the solution to remove any undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[9] This concentration represents the solubility of the compound in that solvent at that temperature.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate logical workflows for the characterization and potential investigation of this compound.

References

- 1. N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine | C12H14N4 | CID 735909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.81261-93-0 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE | 81261-93-0 [chemicalbook.com]

- 4. N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE | 99931-82-5 [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. lifechemicals.com [lifechemicals.com]

Navigating the Safe Handling of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine (CAS No: 1047563-51-7). Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from structurally related compounds to ensure a thorough understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

A summary of the known and computed physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₄ | PubChem[1] |

| Molecular Weight | 214.27 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | Chemical Supplier Data |

| Storage Temperature | 2-8°C | Chemical Supplier Data |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification, based on information from the European Chemicals Agency (ECHA) C&L Inventory.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 80 mg/kg | NLM (for p-phenylenediamine) |

| LD50 | Rabbit | Dermal | >7940 mg/kg bw | AICIS (for p-phenylenediamine)[2] |

Note: This data is for a related compound and should be used as a conservative estimate of the potential toxicity of this compound.

Experimental Protocols: Safe Handling Workflow

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and ensure a safe working environment.

Caption: Standard laboratory workflow for safely handling this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table details the recommended PPE.

| Body Part | Equipment | Specification |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. |

| Eyes/Face | Safety goggles and/or face shield | Should be worn at all times. |

| Body | Laboratory coat | Fully buttoned. |

| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a fume hood or if aerosolization is possible. |

First-Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First-Aid Procedure |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Storage and Disposal

Proper storage and disposal are essential to prevent contamination and accidental exposure.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store at the recommended temperature of 2-8°C.

Disposal:

-

Dispose of waste and contaminated materials in accordance with federal, state, and local regulations.

-

Do not allow the chemical to enter drains or waterways.

-

Waste should be handled by a licensed professional waste disposal service.[3][4]

Spill and Leak Procedures

In the event of a spill or leak, follow these procedures:

-

Small Spills:

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place the contaminated material in a suitable, labeled container for disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the area.

-

Contact your institution's environmental health and safety department immediately.

-

This guide is intended to provide essential safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in its safe handling and are familiar with their institution's specific safety protocols. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

A Technical Guide to Unlocking the Therapeutic Potential of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines potential research avenues for the novel compound N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine, positioning it as a promising candidate for kinase inhibitor development. Given the limited publicly available data on this specific molecule, this guide provides a comprehensive, hypothesis-driven framework for its synthesis, characterization, and preclinical evaluation.

Introduction: The Promise of a Privileged Scaffold

This compound is a small molecule incorporating a 2-aminopyrimidine core structure. This heterocyclic moiety is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, enabling it to bind to the hinge region of kinase active sites.[1] Consequently, 2-aminopyrimidine derivatives have been extensively developed as potent inhibitors of various protein kinases, leading to several FDA-approved drugs for the treatment of cancer and other diseases.[1][2][3]

The structure of this compound suggests a strong potential for it to function as a kinase inhibitor. This guide proposes a systematic research workflow to explore this potential, from chemical synthesis and in vitro profiling to in vivo efficacy studies.

Synthesis and Characterization

A plausible and efficient synthetic route for this compound is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[4][5][6] This approach would involve the coupling of 2-chloro-4,6-dimethylpyrimidine with benzene-1,4-diamine.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-4,6-dimethylpyrimidine (1.0 eq), benzene-1,4-diamine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis (EA).

Research Area 1: Kinase Inhibition Profiling

The primary hypothesis is that this compound functions as a kinase inhibitor. A logical first step is to screen the compound against a broad panel of kinases to identify potential targets.

Data Presentation: Hypothetical Kinase Profiling Data

Table 1: Initial Kinase Panel Screen (Hypothetical Results at 10 µM)

| Kinase Target | Family | % Inhibition |

|---|---|---|

| VEGFR2 | TK | 95% |

| FGFR1 | TK | 88% |

| PDGFRβ | TK | 75% |

| Aurora A | S/T K | 92% |

| Aurora B | S/T K | 85% |

| CDK2 | CMGC | 15% |

| PI3Kα | Lipid | 8% |

Table 2: IC₅₀ Values for Hit Kinases (Hypothetical Data)

| Kinase Target | IC₅₀ (nM) |

|---|---|

| VEGFR2 | 15 |

| FGFR1 | 45 |

| PDGFRβ | 150 |

| Aurora A | 25 |

| Aurora B | 60 |

Experimental Protocol: Kinase Activity Assay (Luminescent ADP Detection)

This protocol is based on the principle of the ADP-Glo™ Kinase Assay.[7]

-

Kinase Reaction:

-

Set up kinase reactions in a 96-well or 384-well plate. Each reaction should contain the specific kinase, its substrate, ATP at a concentration near its Kₘ, and the test compound at various concentrations (for IC₅₀ determination) or a single concentration (for initial screening).

-

Include positive controls (no inhibitor) and negative controls (no kinase).

-

Incubate the plate at 30 °C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and simultaneously catalyzes a luciferase/luciferin reaction to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

The light signal is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the compound.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Research Area 2: In Vitro Cellular Evaluation

Following the identification of target kinases, the next step is to assess the compound's effect on cancer cells. This involves evaluating its anti-proliferative activity and confirming its mechanism of action within a cellular context.

Proposed Signaling Pathways for Investigation

Based on the hypothetical kinase screen, VEGFR2 and Aurora A are strong potential targets. Inhibiting these kinases would disrupt critical cancer-promoting pathways.[8][9][10][11][12][13][14][15][16]

Data Presentation: Hypothetical Cellular Assay Data

Table 3: Anti-proliferative Activity (IC₅₀) in Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | Key Pathway Dependency | IC₅₀ (µM) |

|---|---|---|---|

| HUVEC | Normal | Angiogenesis | 0.05 |

| A549 | Lung Cancer | FGFR driven | 1.5 |

| MCF-7 | Breast Cancer | PI3K pathway | 5.2 |

| HeLa | Cervical Cancer | Aurora kinase active | 0.25 |

| HT-29 | Colon Cancer | VEGFR expression | 0.15 |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include vehicle-only controls.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37 °C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log of the compound concentration.

Experimental Protocol: Western Blotting for Pathway Analysis

Western blotting can be used to detect changes in protein phosphorylation, confirming target engagement and pathway modulation.[20][21][22]

-

Sample Preparation: Culture cells and treat them with the test compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electro-transfer apparatus.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-VEGFR2, total VEGFR2, phospho-Histone H3, total Histone H3, or β-actin as a loading control) overnight at 4 °C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation or expression levels.

Research Area 3: In Vivo Preclinical Evaluation

Promising compounds from in vitro studies should be advanced to in vivo models to assess their anti-tumor efficacy and tolerability in a whole-organism setting. The human tumor xenograft model is a standard for this purpose.[23][24][25][26][27]

Data Presentation: Hypothetical In Vivo Efficacy Data

Table 4: Tumor Growth Inhibition in HT-29 Xenograft Model (Hypothetical Data)

| Treatment Group | Dose (mg/kg, p.o.) | Mean Final Tumor Volume (mm³) | % TGI (Tumor Growth Inhibition) |

|---|---|---|---|

| Vehicle Control | - | 1550 ± 210 | - |

| Compound A | 10 | 980 ± 150 | 36.8% |

| Compound A | 30 | 540 ± 95 | 65.2% |

| Compound A | 100 | 210 ± 55 | 86.5% |

Experimental Protocol: Subcutaneous Xenograft Mouse Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HT-29 cells) into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.

-

Treatment Administration: Administer the test compound (formulated in an appropriate vehicle) and the vehicle control to their respective groups. Dosing can be performed via various routes (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., once daily for 21 days).

-

Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Tumors can be used for further analysis, such as Western blotting or immunohistochemistry, to assess target modulation.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery, primarily due to its 2-aminopyrimidine scaffold, which is a hallmark of numerous kinase inhibitors. The proposed research framework provides a logical and comprehensive pathway to investigate its potential as an anti-cancer agent. Positive results in the outlined kinase and cellular assays would warrant progression into lead optimization programs. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology profiling to develop a viable clinical candidate.

References

- 1. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance | MDPI [mdpi.com]

- 2. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. rupress.org [rupress.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. bosterbio.com [bosterbio.com]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 22. origene.com [origene.com]

- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. blog.crownbio.com [blog.crownbio.com]

- 25. xenograft.org [xenograft.org]

- 26. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]

- 27. startresearch.com [startresearch.com]

Technical Guide: Solubility Profile of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the solubility profile of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine (CAS No. 81261-93-0). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the general solubility characteristics of structurally related aromatic amines, detailed experimental protocols for solubility determination, and a discussion of potential biological activities based on analogous compounds. This guide is intended to serve as a foundational resource for researchers initiating studies on this molecule.

Introduction to this compound

This compound is a chemical compound containing a pyrimidine ring linked to a benzene-1,4-diamine moiety. Its chemical structure suggests potential applications in medicinal chemistry, particularly in the development of kinase inhibitors, as similar scaffolds have shown such activity. A thorough understanding of its solubility is critical for any further development, including formulation, in vitro and in vivo testing.

Chemical Structure:

Solubility Profile

General Solubility of Aromatic Amines:

-

Aqueous Solubility: Aromatic amines, particularly those with larger carbon skeletons, tend to have low aqueous solubility. The presence of two amine groups and the nitrogen atoms in the pyrimidine ring may slightly increase polarity and the potential for hydrogen bonding, but overall, low water solubility is expected.

-

Organic Solvent Solubility: Compounds of this nature are generally soluble in polar organic solvents.

-

pH-Dependent Solubility: The presence of basic amine groups suggests that the solubility of this compound will be pH-dependent. In acidic solutions, the amine groups will be protonated, forming salts that are likely to be more water-soluble.

Predicted Solubility Data

While experimental data is unavailable, computational tools can predict solubility parameters. It is important to note that these are theoretical values and should be confirmed experimentally.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

|---|---|---|

| Molecular Weight | 214.27 g/mol | |

| logP | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting lower aqueous solubility. |

| pKa (most basic) | ~4.5 - 5.5 | Prediction for the aniline-like amine. |

| pKa (second basic) | ~2.0 - 3.0 | Prediction for the pyrimidine ring nitrogen. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility profile of this compound, the following experimental protocols are recommended.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the gold standard.

Methodology:

-

Compound Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately quantify the solubility.

Kinetic (High-Throughput) Solubility Assay

This method is often used in early drug discovery for rapid screening of a large number of compounds.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent, typically DMSO.

-

Serial Dilution: Add a small volume of the DMSO stock solution to a series of aqueous buffers (e.g., PBS at different pH values) in a microplate format.

-

Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitate Detection: Measure the amount of precipitated compound. This can be done directly by nephelometry (light scattering) or by filtering the samples and then quantifying the concentration of the soluble compound in the filtrate via UV-Vis spectroscopy or LC-MS.

Potential Biological Activity and Signaling Pathways

While no specific biological targets for this compound have been reported, the 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer.

Hypothetical Kinase Inhibition Pathway